

# A Comprehensive Technical Guide to the Identifiers of Hexachlorocyclopropane

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## Compound of Interest

Compound Name: *Hexachlorocyclopropane*

Cat. No.: *B11948299*

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This document provides a detailed overview of the chemical identifiers for **Hexachlorocyclopropane**, tailored for researchers, scientists, and professionals in drug development. Understanding these identifiers is crucial for accurate documentation, database searching, and regulatory compliance.

## Core Identifiers for Hexachlorocyclopropane

**Hexachlorocyclopropane** is a distinct chemical entity registered and tracked through a variety of standardized international systems. The primary identifier is the CAS Registry Number, which is unique to this specific compound.<sup>[1][2][3]</sup> Other key identifiers provide structural and computer-readable information.

The following table summarizes the essential identifiers for **Hexachlorocyclopropane**, providing a clear reference for technical documentation and database entries.

| Identifier Type     | Value   | Reference   |
|---------------------|---|---|
| CAS Registry Number | 2065-35-2   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| IUPAC Name          | 1,1,2,2,3,3-hexachlorocyclopropane                            | <a href="#">[2]</a> <a href="#">[5]</a>   |
| Molecular Formula   | C <sub>3</sub> Cl <sub>6</sub>                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>   |
| Molecular Weight    | 248.750 g/mol   | <a href="#">[1]</a>   |
| PubChem CID         | 137420  | <a href="#">[2]</a> <a href="#">[5]</a>   |
| InChI               | InChI=1S/C <sub>3</sub> Cl <sub>6</sub> /c4-1(5)2(6,7)3(1,8)9 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>   |
| InChIKey            | AVFQBLKYJWKKJP-UHFFFAOYSA-N                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>   |
| SMILES              | C1(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl                                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>   |
| DSSTox Substance ID | DTXSID30174687  | <a href="#">[2]</a>   |

## Methodological Framework for Chemical Identification

The identifiers listed above are not derived from laboratory experiments in the traditional sense but are assigned through standardized computational and administrative protocols. This section outlines the basis for these key identifiers.

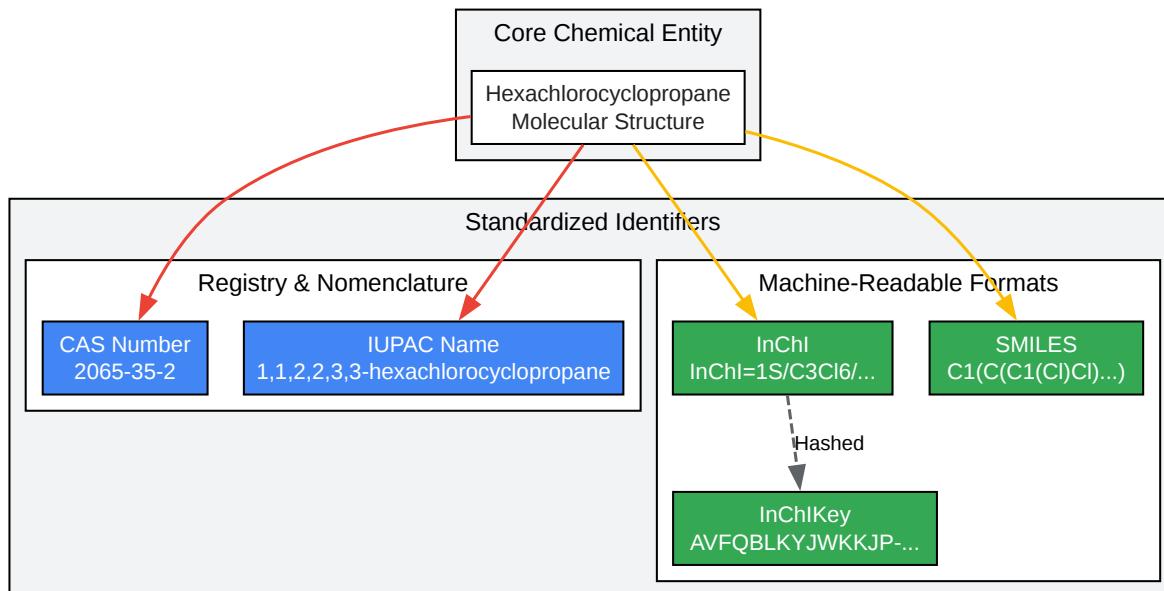
- **CAS Registry Number:** The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance described in the open scientific literature. The assignment process involves a review of the substance's molecular structure, stereochemistry, and other defining characteristics by CAS analysts to ensure its uniqueness before it is entered into the CAS REGISTRY database. The number itself has no inherent chemical significance but serves as an unambiguous link to a specific substance.
- **IUPAC Name:** The International Union of Pure and Applied Chemistry (IUPAC) maintains a system of chemical nomenclature that provides a systematic and unambiguous name for any

chemical compound based on its molecular structure. For **Hexachlorocyclopropane**, the name "1,1,2,2,3,3-hexachlorocyclopropane" is generated by applying these established rules, which specify the numbering of the carbon atoms in the cyclopropane ring and the location of the chlorine substituents.

- InChI and InChIKey: The IUPAC International Chemical Identifier (InChI) is a textual identifier for chemical substances that is designed to be machine-readable and to provide a standard way to encode molecular information. It is generated from a set of rules based on the chemical structure. The InChIKey is a fixed-length (27-character) condensed, hashed version of the full InChI, which is particularly useful for web and database searching. The algorithm for generating these identifiers is standardized and publicly available.
- SMILES (Simplified Molecular-Input Line-Entry System): SMILES is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES string for **Hexachlorocyclopropane**, C1(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl, is generated based on a graph representation of the molecule, providing a compact and computer-readable format.

## Visualization of Identifier Relationships

The following diagram illustrates the logical flow from the core chemical structure of **Hexachlorocyclopropane** to its various textual and numerical identifiers. This workflow highlights how a single molecular entity is represented in different standardized formats for various scientific and regulatory purposes.

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Caption: Logical relationship of **Hexachlorocyclopropane** identifiers.

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## References

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